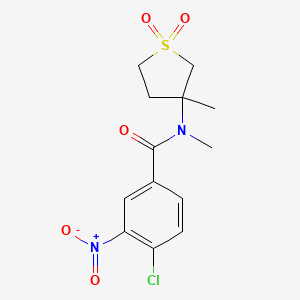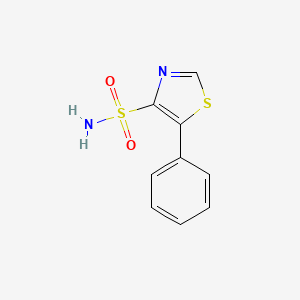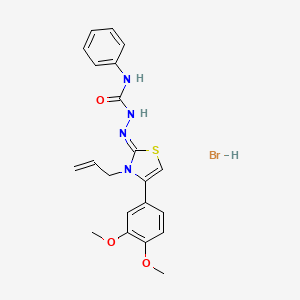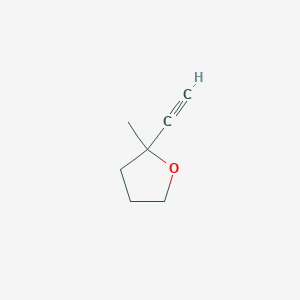![molecular formula C19H19N3O2S B2930715 2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide CAS No. 1424704-52-8](/img/structure/B2930715.png)
2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide, commonly known as "compound X," is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Bioactivity
Synthesis and Enzyme Inhibition
This compound, belonging to the class of pyrazoline benzensulfonamides, demonstrates notable enzyme inhibition capabilities. It targets carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme, offering potential applications in medicinal chemistry for designing compounds with multiple bioactivities. The synthesis involves incorporating pyrazoline and sulfonamide pharmacophores, highlighting a hybrid molecule approach for potent activity across several bioactivities (Ozmen Ozgun et al., 2019).
Characterization and Metal Complexes
Another study focuses on the synthesis, characterization, and the in vitro inhibition of metal complexes derived from pyrazole-based sulfonamide. The research explores the interaction of these complexes with human carbonic anhydrase isoenzymes, demonstrating effective inhibitory activity, which could be pivotal for developing novel therapeutic agents (Büyükkıdan et al., 2017).
Biological Evaluation
Anticancer and Radiosensitizing Evaluation
The exploration of sulfonamide derivatives for anticancer activity and radiosensitizing effects presents another significant application. Novel sulfonamide derivatives exhibit promising in-vitro anticancer activity against human tumor liver cell lines, suggesting their potential in cancer therapy and as candidates for further development (Ghorab et al., 2015).
Antimicrobial Activity
The antimicrobial potential of heterocyclic compounds containing a sulfonamido moiety, including pyrazole-based structures, underscores their relevance in addressing bacterial infections. The synthesis of these compounds aims at developing new antibacterial agents, demonstrating high activities against various bacterial strains (Azab et al., 2013).
Drug Metabolism and Biocatalysis
An innovative application involves using biocatalysis for drug metabolism studies. This approach utilizes microbial systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, facilitating the exploration of metabolic pathways and the synthesis of metabolites for structural characterization and further pharmacological evaluation (Zmijewski et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target receptor tyrosine kinases (tk), which play a crucial role in cell signaling pathways .
Mode of Action
For instance, some compounds inhibit the phosphorylation of proteins, thereby altering the signaling pathways .
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic properties, including good oral bioavailability .
Result of Action
Similar compounds have shown remarkable antiproliferative activities against certain cancer cells .
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[4-(pyrazol-1-ylmethyl)phenyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-16-3-5-17(6-4-16)11-14-25(23,24)21-19-9-7-18(8-10-19)15-22-13-2-12-20-22/h2-14,21H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDLDYVYFKSIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2930632.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2930633.png)


![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2930640.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)
![(E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2930642.png)




![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2930650.png)

![2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2930653.png)
